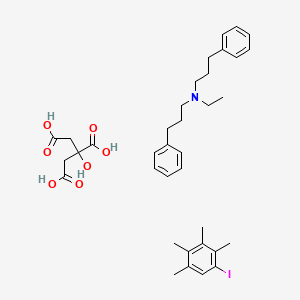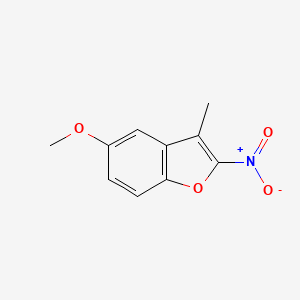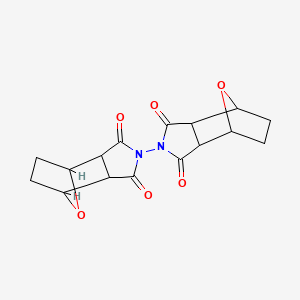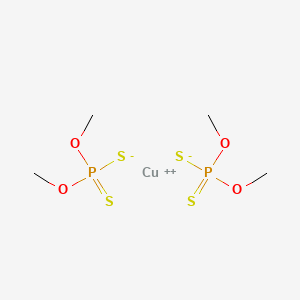
Bis(isopropylyloxymethyl) methyl foscarnet
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(isopropylyloxymethyl) methyl foscarnet is a derivative of foscarnet, an antiviral medication primarily used to treat infections caused by herpes viruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV). This compound is designed to enhance the pharmacokinetic properties of foscarnet, making it more effective in clinical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(isopropylyloxymethyl) methyl foscarnet involves multiple steps, starting with the preparation of foscarnet. The key steps include:
Esterification: Foscarnet is reacted with isopropyl alcohol in the presence of an acid catalyst to form the isopropylyloxymethyl ester.
Methylation: The ester is then methylated using methyl iodide and a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the esterification and methylation reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis(isopropylyloxymethyl) methyl foscarnet undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release foscarnet.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic and basic hydrolysis, respectively.
Oxidation: Reagents such as potassium permanganate (KMnO₄) can be used for oxidation reactions.
Major Products Formed
Hydrolysis: The major product is foscarnet, along with isopropyl alcohol and methanol.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives, depending on the conditions used.
Aplicaciones Científicas De Investigación
Bis(isopropylyloxymethyl) methyl foscarnet has several scientific research applications:
Chemistry: Used as a model compound to study esterification and methylation reactions.
Biology: Investigated for its antiviral properties and potential to inhibit viral DNA polymerases.
Medicine: Explored as a potential treatment for drug-resistant viral infections, particularly those caused by CMV and HSV.
Industry: Used in the development of antiviral drugs and formulations.
Mecanismo De Acción
The mechanism of action of Bis(isopropylyloxymethyl) methyl foscarnet involves the inhibition of viral DNA polymerases. The compound mimics pyrophosphate and selectively binds to the pyrophosphate binding site on the viral DNA polymerase, preventing the elongation of the viral DNA chain. This action effectively halts viral replication without affecting human DNA polymerases .
Comparación Con Compuestos Similares
Similar Compounds
Foscarnet: The parent compound, used to treat CMV and HSV infections.
Ganciclovir: Another antiviral drug used to treat CMV infections.
Acyclovir: Used to treat HSV infections.
Uniqueness
Bis(isopropylyloxymethyl) methyl foscarnet is unique due to its enhanced pharmacokinetic properties, which improve its efficacy and reduce the frequency of administration compared to foscarnet. Its ability to inhibit drug-resistant viral strains makes it a valuable addition to antiviral therapies .
Propiedades
Número CAS |
157977-94-1 |
|---|---|
Fórmula molecular |
C12H21O9P |
Peso molecular |
340.26 g/mol |
Nombre IUPAC |
[methoxycarbonyl(2-methylpropanoyloxymethoxy)phosphoryl]oxymethyl 2-methylpropanoate |
InChI |
InChI=1S/C12H21O9P/c1-8(2)10(13)18-6-20-22(16,12(15)17-5)21-7-19-11(14)9(3)4/h8-9H,6-7H2,1-5H3 |
Clave InChI |
QVFMJSJYVMHBTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OCOP(=O)(C(=O)OC)OCOC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


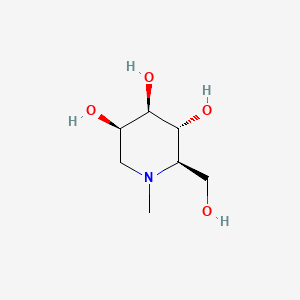



![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
